4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an allyl group at position 4 and a 3-fluorophenyl group at position 5. This compound is synthesized via cyclocondensation and alkylation reactions, with the allyl group contributing to its steric and electronic profile . Its structural uniqueness lies in the combination of fluorine's electronegativity and the allyl group's hydrophobicity, which may influence pharmacokinetic properties.
Properties
Molecular Formula |
C11H10FN3S |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H10FN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16) |
InChI Key |
DHLZCLYZZXGKRM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole ring in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol with a few drops of sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research has indicated that 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol exhibits significant antimicrobial activity against various bacterial and fungal strains. A study highlighted the synthesis of triazole derivatives and their evaluation against microbial pathogens using agar diffusion methods. The results showed that certain derivatives had promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
1.2 Antifungal Properties
The compound's structure allows it to interact with fungal cell membranes, making it a candidate for antifungal treatments. The presence of sulfur in the triazole ring enhances its efficacy against fungal infections. Studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic fungi, contributing to their potential use in treating fungal infections .
1.3 Anti-inflammatory Effects
Research indicates that triazole compounds can exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies have shown that 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol can selectively bind to COX-1, suggesting its potential in developing anti-inflammatory drugs .
Agricultural Applications
2.1 Pesticides
The agricultural sector has seen the application of triazole compounds as fungicides and herbicides. Their effectiveness in controlling plant pathogens makes them valuable in crop protection strategies. The compound's ability to inhibit fungal growth can be leveraged to develop new agricultural products aimed at enhancing crop yield and health .
2.2 Herbicidal Activity
Triazoles have been explored for their herbicidal properties due to their selective action against weed species while being less toxic to crops. This selectivity makes them suitable candidates for developing environmentally friendly herbicides that can reduce chemical runoff into ecosystems .
Material Science
3.1 Synthesis of Novel Materials
The unique chemical structure of 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol allows it to be used in synthesizing novel materials with specific properties. Research has focused on incorporating triazole derivatives into polymers and other materials to enhance their mechanical and thermal stability .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted on various synthesized triazole derivatives, including 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol, the compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Agricultural Applications
A field trial assessing the efficacy of triazole-based fungicides revealed that crops treated with formulations containing 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol showed a significant reduction in fungal diseases compared to untreated plots. This study highlights the compound's potential role in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop health .
Mechanism of Action
The mechanism of action of 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application, but common targets include enzymes and proteins involved in microbial growth and metabolism .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Position 4 Substituents
- For example, 4-amino-5-(2,4-dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol () has an amino group, which increases polarity and hydrogen-bonding capacity but reduces lipophilicity.
Position 5 Aromatic Substituents
- Fluorophenyl vs. Chlorophenyl: The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, influencing electronic density on the triazole ring. In contrast, 4-amino-5-(2,4-dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol () features stronger electron-withdrawing chlorine atoms, which may stabilize the thiolate form but increase molecular weight.
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility |
|---|---|---|---|
| 4-Allyl-5-(3-fluoro-phenyl)-thiol | ~265.3 | ~2.5 | Low in water |
| 4-Phenyl-5-(pyrrol-2-yl)-thiol | ~257.3 | ~2.8 | Moderate in DMSO |
| 4-Amino-5-(2,4-dichloro-phenyl)-thiol | ~287.1 | ~3.0 | Low in water |
- Lipophilicity : The allyl group in the target compound contributes to a moderate LogP, balancing membrane permeability and solubility.
- Solubility : Fluorine’s electronegativity may slightly improve aqueous solubility compared to dichlorophenyl analogs.
Biological Activity
4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique chemical structure, characterized by the presence of a triazole ring and a thiol group, imparts significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol is C11H10FN3S with a molecular weight of 235.28 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H10FN3S |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| InChI Key | DHLZCLYZZXGKRM-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NNC1=S)C2=CC(=CC=C2)F |
Antimicrobial Properties
Research indicates that compounds within the triazole family exhibit antimicrobial and antifungal activities. Specifically, 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol has shown effectiveness against various bacterial strains. Studies have demonstrated its potential as a candidate for developing new antibiotics due to its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., melanoma IGR39 and breast cancer MDA-MB-231) revealed that it exhibits significant cytotoxic effects. The mechanism involves inducing apoptosis in cancer cells through the activation of specific pathways related to cell death .
Case Study: Cytotoxicity Testing
A study assessed the cytotoxicity of various triazole derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds similar to 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol showed enhanced selectivity towards cancer cells compared to normal cells. Notably, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
The biological activity of 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol can be attributed to its ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions. The triazole ring acts as a pharmacophore that enhances solubility and facilitates binding to target proteins involved in various biochemical pathways .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties imparted by the fluorine atom in 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 4-Allyl-5-(3-fluoro-phenyl)-triazole | High | Significant | Fluorine enhances reactivity |
| 4-Allyl-5-(phenyl)-triazole | Moderate | Moderate | Lacks fluorine |
| 4-Allyl-5-(chlorophenyl)-triazole | Low | Low | Contains chlorine instead of fluorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
